
1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate: is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in various industrial applications, including textile dyeing and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 8-(phenylamino)naphthalenesulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic rings, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a dye in analytical chemistry for the detection of various ions and compounds.
- Employed as a pH indicator due to its color change properties in different pH environments.
Biology:
- Utilized in histological staining to differentiate between different types of tissues and cells.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate primarily involves its ability to absorb light at specific wavelengths, resulting in its vibrant color. The azo group (N=N) is responsible for the chromophore, which interacts with light to produce color. Additionally, the compound can form stable complexes with metal ions, enhancing its application as a dye and indicator.
Comparaison Avec Des Composés Similaires
- Sodium 4-[(2-nitrophenyl)azo]-1-naphthalenesulfonate
- Sodium 6-[(4-nitrophenyl)azo]-2-naphthalenesulfonate
- Sodium 7-[(3-nitrophenyl)azo]-3-naphthalenesulfonate
Comparison:
- Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate is unique due to the presence of both nitro and phenylamino groups, which contribute to its specific color properties and reactivity.
- Other similar compounds may have different substitution patterns on the naphthalene ring, leading to variations in color and chemical behavior.
This comprehensive overview provides detailed insights into the compound sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
68227-40-7 |
|---|---|
Formule moléculaire |
C22H15N4NaO5S |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
sodium;8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
OYXIMNPMVHQQKE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



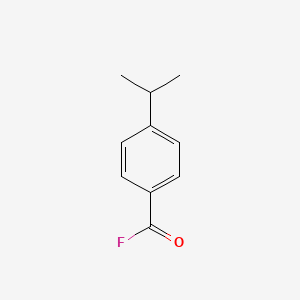
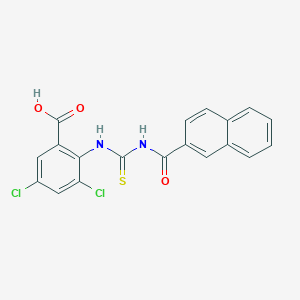
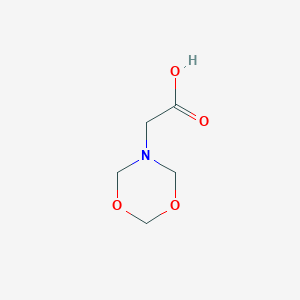
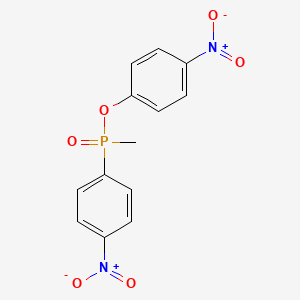
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
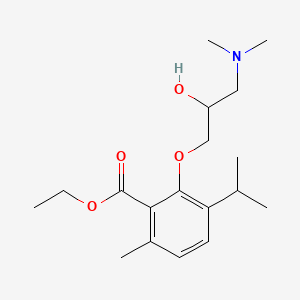
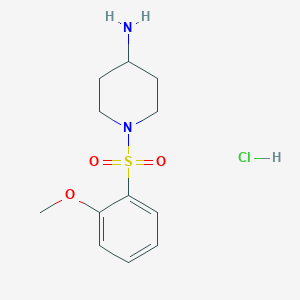
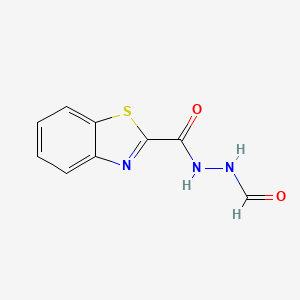
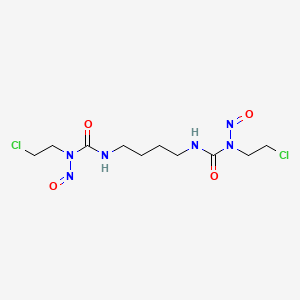
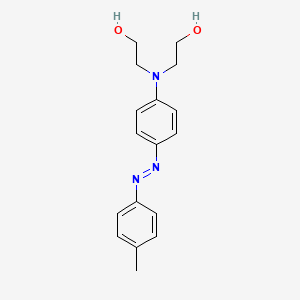
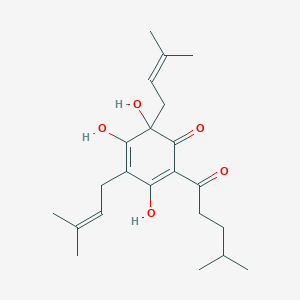
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

